![molecular formula C13H11N3S B2756681 (2-Methyl-5-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine CAS No. 1204296-78-5](/img/structure/B2756681.png)

(2-Methyl-5-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

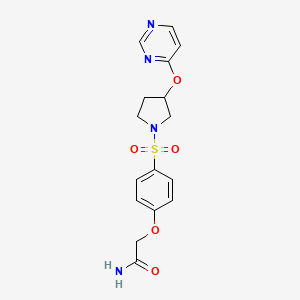

“(2-Methyl-5-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine” is a compound that belongs to the class of thiazolo[5,4-b]pyridines . Thiazole derivatives have a wide range of medicinal and biological properties .

Synthesis Analysis

The synthesis of thiazolo[5,4-b]pyridines involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile also yields related compounds .Molecular Structure Analysis

The molecular structure of these compounds is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide . The reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile also yields related compounds .Scientific Research Applications

- Thiazolo[3,2-a]pyrimidines, including 2-substituted derivatives, have demonstrated high antitumor activity . Researchers have explored their potential as scaffolds for designing new anticancer drugs. The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine allows for effective binding to biological targets.

Antitumor Activity

Future Directions

The future directions of research on these compounds could involve further exploration of their medicinal and biological properties, given the wide range of such properties exhibited by thiazole derivatives . Further studies could also explore the potential of these compounds as potent phosphoinositide 3-kinase (PI3K) inhibitors .

Mechanism of Action

Target of Action

The primary target of (2-Methyl-5-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target for tumor-targeted therapy .

Mode of Action

(2-Methyl-5-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine interacts with its target, PI3K, by inhibiting its enzymatic activity . This inhibition disrupts the normal functioning of the PI3K signaling pathway, leading to changes in cell growth and proliferation .

Biochemical Pathways

The compound affects the PI3K signaling pathway, which plays a crucial role in many cellular processes, including cell survival, growth, and proliferation . By inhibiting PI3K, the compound can disrupt these processes, potentially leading to a decrease in tumor growth and proliferation .

Result of Action

The molecular and cellular effects of (2-Methyl-5-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine’s action primarily involve the inhibition of the PI3K signaling pathway . This can lead to a decrease in cell growth and proliferation, particularly in cancer cells . The compound has been reported to possess a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

properties

IUPAC Name |

2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c1-8-4-5-9(7-10(8)14)12-16-11-3-2-6-15-13(11)17-12/h2-7H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQZBXOGBVDQMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methyl-5-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2756598.png)

![N-methyl-N-(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide](/img/structure/B2756599.png)

![6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B2756603.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2756606.png)

![N-(3-bromophenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2756610.png)

![6-(2-Ethoxyphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2756614.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2756620.png)